Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate
Description
Historical Context of Imidazo[1,2-a]Pyrimidine Research
The imidazo[1,2-a]pyrimidine scaffold emerged as a chemically versatile framework in the late 20th century, driven by its structural resemblance to purine bases. Early work focused on its synthesis and fundamental reactivity, but its potential in medicinal chemistry became evident through studies linking its electronic properties to biological activity. For example, derivatives like OSI-906 (an imidazo[1,2-b]pyrazine) and BMS-582949 (a pyrrolo[1,2-f]triazine) demonstrated the scaffold’s adaptability in targeting kinases and inflammatory pathways. By the 2010s, imidazo[1,2-a]pyrimidines gained traction as core structures in antiviral and anticancer drug discovery, with researchers leveraging their capacity for hydrogen bonding and π-π stacking interactions.
Evolution as a Privileged Scaffold in Medicinal Chemistry
Privileged scaffolds are recurrent motifs in drug discovery due to their ability to interact with diverse biological targets. The imidazo[1,2-a]pyrimidine system exemplifies this concept, as its planar aromatic core and substituent-rich periphery enable modulation of enzymes, receptors, and nucleic acids. Key milestones include:
- Kinase Inhibition : Derivatives like ponatinib (imidazo[1,2-b]pyridazine) validated the scaffold’s utility in targeting tyrosine kinases.
- Anticancer Applications : Pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines have shown submicromolar activity against oncogenic targets such as Bcr-Abl and EGFR.
- Structural Diversity : Substituents at the C-2, C-5, and C-7 positions (e.g., chlorophenyl, methyl, oxyacetate groups) fine-tune solubility, potency, and selectivity.
Table 1: Representative Bioactive Imidazo[1,2-a]Pyrimidine Derivatives
*The specific ethyl derivative discussed here is under investigation for its pharmacokinetic and target-binding properties.
Bioisosteric Relationship with Purine Bases
Bioisosteric replacement strategies have been pivotal in optimizing imidazo[1,2-a]pyrimidines. By mimicking purine bases, these compounds interfere with nucleotide-binding pockets in enzymes like dihydroorotate dehydrogenase (PfDHODH) and kinases. Key observations include:
- Triazolopyrimidine Replacements : Imidazo[1,2-a]pyrimidines retain affinity for PfDHODH while improving metabolic stability in some analogs.
- Hydrogen Bonding Networks : The N-1 and N-3 positions replicate the Watson-Crick edge of adenine, enabling competitive inhibition in ATP-binding sites.
- Electron-Withdrawing Groups : Substituents like the 4-chlorophenyl group enhance π-stacking in hydrophobic enzyme cavities.
Current Research Landscape and Therapeutic Significance
Recent studies highlight the ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate derivative as a candidate for optimizing pharmacokinetic profiles. Key trends include:
- Anticancer Drug Discovery : Imidazo[1,2-a]pyrimidines are being evaluated against resistant cancer phenotypes, with modifications at C-5 (e.g., oxyacetate) improving blood-brain barrier penetration.
- Antiparasitic Applications : Analogous scaffolds show promise in malaria research, though metabolic instability remains a challenge.
- Synthetic Innovations : Novel routes, such as cyclocondensation of 2-aminopyrimidines with α-haloketones, enable rapid diversification of the core structure.
Table 2: Synthetic Strategies for Imidazo[1,2-a]Pyrimidine Derivatives
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-3-23-16(22)10-24-15-8-11(2)19-17-20-14(9-21(15)17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZCWQKCFZLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC2=NC(=CN12)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyrimidine and an appropriate aldehyde or ketone.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the imidazo[1,2-a]pyrimidine core is reacted with a chlorinated aromatic compound under suitable conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate has been investigated for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead molecule for the development of new drugs targeting specific biological pathways.
Biological Studies: It has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research has focused on its pharmacokinetic and pharmacodynamic properties to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s imidazo[1,2-a]pyrimidine core distinguishes it from pyrimidine (e.g., ) or imidazo[1,2-a]pyridine (e.g., ) analogs.
- Chlorophenyl substituents are shared with compound 80a and the tetrahydrotriazolo derivative , but their positions vary (e.g., 4-Cl-phenyl vs. 2-Cl-phenyl in ).
- Ester groups (ethoxyacetate or methyl benzoate) are common, influencing solubility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 4-chlorophenyl and methyl groups may increase hydrophobicity compared to the thioether-containing pyrimidine or bromoimidazopyridine .
- Metabolic Stability : Ethyl esters (target, ) are prone to hydrolysis, but the imidazo[1,2-a]pyrimidine core may slow degradation compared to simpler pyrimidines.
Biological Activity
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H14ClN3O3
- Molecular Weight : 315.75 g/mol
- CAS Number : 175201-54-4
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for cancer therapy.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and leading to downstream biological effects.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate a promising potential for the compound as an anticancer agent.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the compound's effect on breast cancer cells demonstrated that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be developed into a therapeutic agent for breast cancer treatment.
Case Study 2: Mechanistic Insights
Another investigation explored the molecular pathways affected by this compound. It was found to downregulate the expression of key survival proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, suggesting a dual mechanism of promoting apoptosis while inhibiting proliferation.
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst) and purification techniques. For example, coupling reactions using ethyl 2-(chlorosulfonyl)acetate derivatives with aromatic amines under controlled stoichiometry and inert atmospheres can achieve yields up to 81% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol effectively removes byproducts. Monitoring intermediates via TLC ensures reaction progression.
What analytical techniques resolve structural ambiguities when NMR data is inconclusive?
Methodological Answer:
Combine X-ray crystallography (using SHELX software for refinement ) with high-resolution mass spectrometry (HRMS) . Single-crystal X-ray analysis (e.g., Cu-Kα radiation, 293 K) provides unambiguous bond-length and angle data , while HRMS confirms molecular weight (±0.001 Da precision) . For stereochemical uncertainties, 2D NMR (e.g., NOESY) or vibrational spectroscopy (FT-IR) can supplement findings.
What are key considerations for designing a crystallization protocol for high-quality single crystals?
Methodological Answer:
Use mixed solvents (e.g., ethanol/dichloromethane) to modulate solubility and slow evaporation rates. Seed crystals or temperature gradients (e.g., cooling from 50°C to 4°C) enhance nucleation. Critical parameters include supersaturation control and avoiding mechanical disturbances. SHELXL refinement parameters (e.g., R-factor < 0.06 ) validate crystal quality.
How should researchers address contradictory spectroscopic data across studies?
Methodological Answer:
Cross-validate with orthogonal methods:
- NMR discrepancies : Compare solvent effects (CDCl3 vs. DMSO-d6) and calibrate using internal standards (e.g., TMS).
- Chromatographic retention times : Standardize HPLC conditions (C18 column, pH 6.5 ammonium acetate buffer ).
Replicate experiments under reported conditions to isolate variables (e.g., impurity profiles ).
What chromatographic methods are recommended for purity assessment?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid). Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.1% for unknown peaks ). For lipophilic impurities, HILIC or GC-MS may supplement analysis.
How can computational tools predict reactivity or stability?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries using Gaussian09 with B3LYP/6-31G(d) basis sets and compare with crystallographic data . MD simulations assess solvation effects, while QSAR models correlate structural motifs with degradation pathways.
What synthetic intermediates are critical, and how are they monitored?
Methodological Answer:
Key intermediates include:
- Chlorophenyl-substituted imidazo-pyrimidine precursors (monitored via TLC, Rf = 0.3 in ethyl acetate ).
- Acetate ester intermediates (characterized by FT-IR carbonyl stretches ~1740 cm⁻¹).
In-situ monitoring (e.g., ReactIR for real-time reaction profiling) identifies kinetic bottlenecks.
How can batch-to-batch variability in multi-step synthesis be mitigated?
Methodological Answer:
Implement Design of Experiments (DOE) to optimize critical parameters (e.g., reaction time, catalyst loading). Use process analytical technology (PAT) like inline NMR for dynamic control. Standardize purification protocols (e.g., flash chromatography with automated fraction collectors) and validate reproducibility via statistical process control (SPC) charts.
How should hygroscopicity or oxidative degradation during storage be managed?
Methodological Answer:
Store under argon in amber vials with desiccants (e.g., molecular sieves). Lyophilization improves stability for long-term storage. For oxidative sensitivity, add antioxidants (e.g., BHT at 0.01% w/w) and avoid protic solvents. Thermal gravimetric analysis (TGA) identifies decomposition thresholds.
What in vitro models are suitable for preliminary biological evaluation?
Methodological Answer:
Prioritize enzyme inhibition assays (e.g., kinase targets due to pyrimidine motifs ) and cell viability assays (MTT assays in cancer cell lines). Use structural analogs (e.g., triazolo-pyrimidines ) to infer mechanism. For ADMET profiling, employ Caco-2 permeability assays and microsomal stability tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
